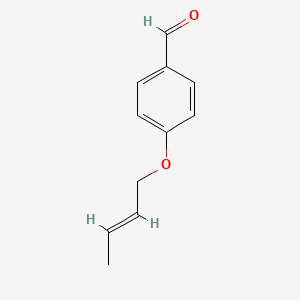

4-(But-2-en-1-yloxy)benzaldehyde

Description

Contextualization of Aryloxybenzaldehydes in Contemporary Organic Synthesis

Aryloxybenzaldehydes are a class of aromatic compounds characterized by a benzaldehyde (B42025) core linked to an aryl group through an ether linkage. These structures are valuable intermediates in organic synthesis. The synthesis of aryloxybenzaldehydes can be achieved through various methods, with the Williamson ether synthesis being a common and effective approach. This reaction typically involves the nucleophilic substitution of a halide by an alkoxide. For instance, the synthesis of 4-phenacyloxy-benzaldehyde derivatives has been successfully accomplished by reacting a 4-hydroxy-benzaldehyde derivative with a phenacyl bromide derivative in the presence of a base like triethylamine. orientjchem.org This method highlights a general strategy that could be employed for the synthesis of a wide array of aryloxybenzaldehyde derivatives.

The benzaldehyde functional group itself is a versatile platform for a multitude of chemical transformations. It can be oxidized to a carboxylic acid, reduced to an alcohol, or undergo various coupling reactions to form more complex molecules. acs.org Benzaldehyde and its derivatives are not only synthetically useful but also exhibit a wide range of biological activities, finding applications as antimicrobial, anti-inflammatory, and antifungal agents. researchgate.netmdpi.comacs.org This inherent bioactivity of the benzaldehyde core makes aryloxybenzaldehyde derivatives attractive targets for medicinal chemistry research. mdpi.comnih.gov

Significance of the But-2-en-1-yloxy Moiety as an Allylic Ether in Chemical Design

The but-2-en-1-yloxy group is a member of the crotyl ether family, which is a subclass of allylic ethers. Allylic ethers are characterized by the presence of a double bond adjacent to the ether oxygen. This structural feature imparts unique reactivity to the molecule. The ether oxygen's lone pairs are nucleophilic, and the presence of the adjacent π-system allows for a variety of reactions. youtube.com

Ethers are generally considered to be relatively unreactive functional groups. However, the allylic nature of the but-2-en-1-yloxy moiety makes it susceptible to cleavage under acidic conditions. organicchemistryguide.com More importantly, the allylic group is a valuable functional handle in modern synthetic organic chemistry. Allylic compounds are key building blocks in the synthesis of natural products and other biologically active molecules. longdom.org They can participate in a range of transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org The development of regio- and enantioselective methods for these couplings has further expanded the utility of allylic compounds in asymmetric synthesis. rsc.org

Overview of Research Trajectories for Related Benzaldehyde Derivatives and Allyloxy Compounds

The exploration of benzaldehyde derivatives continues to be a vibrant area of research, with a focus on discovering novel compounds with potent biological activities. Recent studies have highlighted the potential of benzaldehyde derivatives in various therapeutic areas. For example, new benzimidazole-based benzaldehyde derivatives have been synthesized and evaluated as inhibitors for Alzheimer's disease. mdpi.com Other research has focused on the anti-inflammatory and antifungal properties of benzaldehyde derivatives isolated from natural sources. mdpi.comacs.org The development of new synthetic methodologies, such as one-pot reduction/cross-coupling procedures, is also expanding the accessibility of a wide range of functionalized benzaldehydes. acs.orgrug.nl

Similarly, the chemistry of allyloxy compounds is an active field of investigation. Recent advances have focused on the development of novel synthetic methods and applications. The use of allylic compounds in Morita-Baylis-Hillman reactions and other organocatalyzed transformations is a testament to their versatility. longdom.org Furthermore, the development of new catalytic systems for the functionalization of allylic compounds continues to be a priority, with a focus on achieving high levels of selectivity and efficiency. acs.org The unique reactivity of the allylic system is also being harnessed in the development of new chemical probes and materials.

The table below provides a summary of recent research on related benzaldehyde and allyloxy compounds, highlighting the diverse applications and ongoing investigations in these areas.

| Compound Class | Research Focus | Key Findings & Applications |

| Benzaldehyde Derivatives | Medicinal Chemistry | Development of novel antifungal, anti-inflammatory, and anti-Alzheimer's agents. mdpi.comacs.orgmdpi.com |

| Synthetic Methodology | New one-pot procedures for the synthesis of functionalized benzaldehydes. acs.orgrug.nl | |

| Natural Products | Isolation and characterization of bioactive benzaldehydes from natural sources. acs.org | |

| Allyloxy Compounds | Synthetic Methodology | Development of new catalytic methods for allylic functionalization and cross-coupling reactions. longdom.orgrsc.org |

| Natural Product Synthesis | Use as key building blocks in the total synthesis of complex natural products. longdom.org | |

| Materials Science | Incorporation into polymers to modify their properties. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

42053-93-0 |

|---|---|

Molecular Formula |

C11H12O2 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

4-[(E)-but-2-enoxy]benzaldehyde |

InChI |

InChI=1S/C11H12O2/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h2-7,9H,8H2,1H3/b3-2+ |

InChI Key |

GJTUFKFMBKCFIH-NSCUHMNNSA-N |

Isomeric SMILES |

C/C=C/COC1=CC=C(C=C1)C=O |

Canonical SMILES |

CC=CCOC1=CC=C(C=C1)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 but 2 En 1 Yloxy Benzaldehyde

Established Etherification Reactions for Para-Substituted Aryloxybenzaldehyde Synthesis

The formation of the ether linkage in para-substituted aryloxybenzaldehydes is commonly achieved through well-established nucleophilic substitution or reductive pathways.

Williamson Ether Synthesis Approaches to 4-(But-2-en-1-yloxy)benzaldehyde (e.g., from 4-hydroxybenzaldehyde (B117250) and but-2-en-1-yl halide precursors)

The Williamson ether synthesis is a cornerstone of organic chemistry for preparing ethers and remains a highly relevant method for molecules like this compound. tcichemicals.com This reaction proceeds via an SN2 mechanism, where an alkoxide or phenoxide acts as a nucleophile, attacking an alkyl halide to form the ether bond. masterorganicchemistry.com

In the context of synthesizing the target compound, the most direct approach involves the reaction of 4-hydroxybenzaldehyde with a but-2-en-1-yl halide, such as crotyl bromide or crotyl chloride. The first step is the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzaldehyde using a base to form a more potent phenoxide nucleophile. youtube.comyoutube.com Common bases for this transformation include sodium hydride (NaH) or potassium carbonate (K₂CO₃). youtube.comprepchem.com The resulting phenoxide then attacks the primary carbon of the but-2-en-1-yl halide in a classic SN2 fashion, displacing the halide and forming the desired ether. masterorganicchemistry.comyoutube.com

This method is generally effective because the SN2 reaction works best with unhindered primary alkyl halides, such as the but-2-en-1-yl system. masterorganicchemistry.comyoutube.com A similar synthesis has been reported for the analogous compound, 4-(2-propynyloxy)benzaldehyde, where 4-hydroxybenzaldehyde was reacted with 3-bromopropyne in the presence of potassium carbonate in acetone, achieving a high yield. prepchem.com This precedent strongly supports the feasibility of using crotyl bromide under similar conditions.

Table 1: Typical Reagents and Conditions for Williamson Ether Synthesis

| Component | Role | Example(s) | Source(s) |

|---|---|---|---|

| Aryl Precursor | Nucleophile source | 4-Hydroxybenzaldehyde | prepchem.com, chemspider.com |

| Alkyl Precursor | Electrophile | But-2-en-1-yl bromide (Crotyl bromide) | masterorganicchemistry.com, youtube.com |

| Base | Deprotonating agent | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) | youtube.com, prepchem.com, chemspider.com |

| Solvent | Reaction medium | Acetone, Dimethylformamide (DMF) | prepchem.com, chemspider.com |

Reductive Etherification Strategies Involving Benzaldehyde (B42025) Derivatives

Reductive etherification offers an alternative one-pot approach to synthesizing ethers from carbonyl compounds and alcohols. researchgate.netnih.gov This method typically involves the reaction of an aldehyde or ketone with an alcohol in the presence of a reducing agent and often a catalyst. organic-chemistry.org The reaction is believed to proceed through the formation of a hemiacetal intermediate, which is then reduced to the ether. nih.gov

For the synthesis of this compound, this strategy could be implemented in two main ways:

Intermolecular reductive etherification: Reacting 4-hydroxybenzaldehyde with but-2-en-1-ol (B7822390). In this case, one molecule of the alcohol would act as the etherifying agent while another reductant would reduce the aldehyde functionality in situ. However, controlling the selectivity to avoid polymerization or other side reactions can be challenging.

Reductive coupling: Reacting a benzaldehyde derivative with but-2-en-1-ol. Research has shown that zirconium and hafnium catalysts can effectively mediate the reductive etherification of 4-hydroxybenzaldehyde with isopropanol. osti.gov Similarly, various catalytic systems based on ytterbium triflate (Yb(OTf)₃) with triethylsilane as the reductant, or ruthenium complexes with H₂, have been developed for the reductive etherification of aldehydes with alcohols. researchgate.netorganic-chemistry.org Applying these systems to the reaction of benzaldehyde with but-2-en-1-ol could provide a direct route to the target ether.

Table 2: Catalyst Systems for Reductive Etherification

| Catalyst System | Reducing Agent | Substrates | Source(s) |

|---|---|---|---|

| Yb(OTf)₃ | Triethylsilane | Aldehydes/Ketones and Alcohols | researchgate.net |

| Cationic Ru-H Complex | H₂ (molecular hydrogen) | Aldehydes/Ketones and Alcohols | organic-chemistry.org |

| Zirconium/Hafnium Complexes | Isopropanol (as H source) | 4-Hydroxybenzaldehyde and Isopropanol | osti.gov |

| Iron(III) Chloride | Triethylsilane | Carbonyls and Alkoxytrimethylsilanes | organic-chemistry.org |

Advanced Catalytic Methods in Aryl Ether Formation

Modern synthetic chemistry increasingly relies on transition metal catalysis to form C-O bonds, offering alternative pathways that can provide higher efficiency and selectivity under milder conditions. semanticscholar.org

Transition Metal-Mediated Syntheses and their Applicability to the But-2-en-1-yloxy Moiety

Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation, have been adapted for aryl ether synthesis. These reactions typically involve the coupling of an aryl halide or triflate with an alcohol, mediated by a palladium or copper catalyst. acs.orguniurb.it

To synthesize this compound, one could envision a palladium-catalyzed coupling between a 4-formylphenyl halide (e.g., 4-bromobenzaldehyde) and but-2-en-1-ol. Such reactions often require a palladium source, like palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium complexes, a suitable phosphine (B1218219) ligand, and a base. acs.orgmdpi.com The success of these couplings is highly dependent on the catalyst system's ability to tolerate the aldehyde functional group present on the aryl halide. acs.org While widely used for C-N and C-C bond formation in pharmaceutical synthesis, their application to C-O bond formation with allylic alcohols requires careful optimization to prevent side reactions. acs.orgmdpi.com

Ligand Design and Optimization for Chemo- and Regioselective Etherification

The choice of ligand is critical in transition metal-catalyzed reactions, as it directly influences the catalyst's stability, activity, and selectivity. mdpi.com For the synthesis of an allylic aryl ether, the ligand plays a crucial role in controlling both chemo- and regioselectivity.

Commonly used ligands in palladium-catalyzed couplings include phosphines like triphenylphosphine (B44618) (PPh₃) and bulky, electron-rich phosphines such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or biphenyl-based ligands. acs.org For instance, in Suzuki couplings, specific ligands are chosen to minimize side reactions like boronic acid decomposition. acs.org In a different context, ruthenium-catalyzed reactions using chiral chelating phosphine ligands like JOSIPHOS have achieved high levels of diastereo- and enantioselectivity in C-C bond formation. acs.org

In the context of forming the but-2-en-1-yloxy moiety, a key challenge is controlling the regioselectivity of the allylic system. Ligand design can influence whether the nucleophile (the phenoxide) attacks the first or third carbon of the π-allyl-metal intermediate. Anionic iron complexes using simple diamine ligands have been shown to catalyze regioselective decarboxylative allylation of phenols, demonstrating that ligand choice can direct the outcome of allylic etherification. acs.org

Chemo- and Regioselective Synthesis of the But-2-en-1-yloxy Chain

The synthesis of this compound presents two primary selectivity challenges:

Chemoselectivity: The etherification reaction must occur at the phenolic hydroxyl group without reacting with the aldehyde group. In the Williamson ether synthesis, the basic conditions favor the deprotonation of the highly acidic phenol (B47542) over any interaction with the aldehyde. prepchem.com In reductive etherification or transition metal-catalyzed methods, the catalyst and conditions must be chosen carefully to preserve the aldehyde. osti.govacs.org

Regioselectivity: The but-2-en-1-yl (crotyl) group is an unsymmetrical allylic system. Nucleophilic attack can potentially occur at either the α-carbon (C1) or the γ-carbon (C3), leading to two different constitutional isomers.

In the Williamson ether synthesis , which follows an SN2 mechanism, the reaction is generally regiospecific. The phenoxide nucleophile will attack the carbon bearing the leaving group (C1 of crotyl bromide), leading directly to the desired this compound without rearrangement. masterorganicchemistry.comyoutube.com

In transition metal-catalyzed allylic substitutions , the reaction proceeds through a π-allyl intermediate. The regioselectivity is more complex and depends heavily on the metal, the ligands, and the electronic properties of the nucleophile. acs.org Without careful ligand control, such reactions could yield a mixture of the linear (but-2-en-1-yl) and branched (but-3-en-2-yl) ether products.

Therefore, for achieving high chemo- and regioselectivity in the synthesis of this compound, the Williamson ether synthesis remains a highly reliable and predictable method.

Stereoselective Introduction of the But-2-en-1-yloxy Group

The synthesis of this compound primarily involves the formation of an ether linkage between 4-hydroxybenzaldehyde and a C4 butenyl unit. The key challenge lies in controlling the stereochemistry of the double bond within the but-2-en-1-yloxy moiety, leading to the desired (E) or (Z) isomer. Two primary methods are considered for this transformation: the Williamson ether synthesis and the Mitsunobu reaction.

The Williamson ether synthesis is a classical and straightforward approach for forming ethers. wikipedia.org It involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. wikipedia.org In this case, the sodium or potassium salt of 4-hydroxybenzaldehyde (the phenoxide) acts as the nucleophile, attacking an electrophilic butenyl halide, such as (E)- or (Z)-crotyl bromide.

However, the use of allylic halides like crotyl bromide introduces complexity. The reaction can proceed through two different pathways: the direct SN2 pathway, which typically occurs with inversion of configuration if the carbon were chiral, and the SN2' pathway (allylic rearrangement), where the nucleophile attacks the γ-carbon of the allylic system. This can lead to a mixture of regioisomers and may scramble the original stereochemistry of the double bond. Achieving high stereoselectivity for either the (E) or (Z) isomer requires careful selection of reaction conditions, such as solvent and counter-ion, but often remains a significant challenge.

The Mitsunobu reaction offers a powerful alternative for achieving high stereoselectivity, particularly with clean inversion of configuration at a stereogenic center in secondary alcohols. missouri.eduorganic-chemistry.org For the synthesis of allylic ethers, this reaction couples an alcohol (but-2-en-1-ol) with an acidic nucleophile (4-hydroxybenzaldehyde) using a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). missouri.edunih.gov

The mechanism involves the activation of the alcohol by the PPh₃/DEAD reagent system, forming a highly reactive oxyphosphonium salt. organic-chemistry.org The phenoxide then displaces the activated hydroxyl group. While the Mitsunobu reaction is renowned for its stereochemical control, studies on allylic alcohols have shown that the product distribution can be influenced by the solvent and the substrate's structure, with some reactions yielding minor amounts of non-SN2 type products. epa.govbeilstein-journals.org Nevertheless, by starting with a stereochemically pure (E)- or (Z)-but-2-en-1-ol, the Mitsunobu reaction generally provides the corresponding (E)- or (Z)-4-(but-2-en-1-yloxy)benzaldehyde with high fidelity, making it a superior method for stereoselective synthesis. nih.gov

| Method | Reagents | Mechanism | Stereoselectivity | Advantages | Disadvantages |

| Williamson Ether Synthesis | 4-hydroxybenzaldehyde, Base (e.g., K₂CO₃), Crotyl halide | SN2 / SN2' | Variable; potential for isomer mixtures | Simple, uses common reagents | Risk of allylic rearrangement, difficult to control stereochemistry |

| Mitsunobu Reaction | 4-hydroxybenzaldehyde, But-2-en-1-ol, PPh₃, DEAD/DIAD | SN2 | High; generally proceeds with high stereochemical retention of the double bond | Excellent stereochemical control | Poor atom economy, requires stoichiometric phosphine and azodicarboxylate reagents |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental footprint of the manufacturing process. This involves developing cleaner reaction protocols, utilizing recyclable materials, and designing pathways that maximize the incorporation of starting materials into the final product.

Solvent-Free or Aqueous Media Syntheses

Traditional Williamson ether syntheses often employ polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. chem-station.com These solvents, while effective, pose environmental and health risks. Green chemistry encourages their replacement with more benign alternatives, such as water, or eliminating them entirely.

Aqueous Media Synthesis: Performing the Williamson ether synthesis in water is an attractive green alternative. The reaction between the water-insoluble alkyl halide and the water-soluble phenoxide can be facilitated by a phase-transfer catalyst (PTC). The PTC transports the phenoxide anion from the aqueous phase to the organic phase (the molten alkyl halide or a microemulsion), allowing the reaction to proceed. This approach has been successfully applied to the synthesis of other ethers, reducing the need for volatile organic solvents. francis-press.com

Solvent-Free Synthesis: Another green approach is the use of solvent-free, or "neat," conditions. This can be achieved by grinding the solid reactants (4-hydroxybenzaldehyde and a base like NaOH or K₂CO₃) together with the liquid butenyl halide. rasayanjournal.co.in This technique, often referred to as mechanochemistry, can lead to surprisingly high yields in short reaction times and completely eliminates solvent waste. rasayanjournal.co.inrsc.org In some cases, one of the reactants, if liquid and in excess, can also serve as the reaction medium. smolecule.com

Catalyst Reuse and Recyclability

In syntheses that require a catalyst, such as the phase-transfer-catalyzed Williamson ether synthesis, green principles advocate for catalysts that can be easily recovered and reused. This minimizes waste and reduces costs. Heterogeneous catalysts are particularly advantageous in this regard. For instance, the base (e.g., K₂CO₃) or the phase-transfer catalyst can be supported on a solid matrix like a polymer or silica. francis-press.com This allows the catalyst to be easily filtered off from the reaction mixture at the end of the synthesis and reactivated for subsequent batches, preventing its release into waste streams. rsc.org Similarly, in modified Mitsunobu reactions, polymer-bound phosphine reagents have been developed that can be regenerated, although this adds complexity to the process.

Atom Economy and E-Factor Analysis in Synthetic Pathway Design

Atom Economy is a central concept in green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the mass of the desired product. primescholars.com It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

An analysis of the two main pathways to this compound reveals significant differences in atom economy.

Williamson Ether Synthesis: C₇H₆O₂ + C₄H₇Br + K₂CO₃ → C₁₁H₁₂O₂ + KBr + KHCO₃ The reactants are 4-hydroxybenzaldehyde (122.12 g/mol ), crotyl bromide (134.99 g/mol ), and potassium carbonate (138.21 g/mol ). The desired product is this compound (176.21 g/mol ). The byproducts are potassium bromide and potassium bicarbonate. The atom economy is poor because a significant portion of the reactant mass ends up in the inorganic salt byproducts.

Mitsunobu Reaction: C₇H₆O₂ + C₄H₈O + C₁₈H₁₅P + C₄H₁₀N₂O₄ → C₁₁H₁₂O₂ + C₁₈H₁₅PO + C₄H₁₂N₂O₄ The reactants are 4-hydroxybenzaldehyde (122.12 g/mol ), but-2-en-1-ol (72.11 g/mol ), triphenylphosphine (262.29 g/mol ), and DEAD (174.17 g/mol ). The reaction generates large quantities of stoichiometric byproducts: triphenylphosphine oxide (PPh₃O) and diethyl hydrazodicarboxylate. This results in an extremely low atom economy, making it an inherently wasteful, though highly selective, process. primescholars.com

| Synthetic Pathway | Reactants | Molar Mass of Reactants ( g/mol ) | Molar Mass of Product ( g/mol ) | % Atom Economy |

| Williamson Ether Synthesis | 4-hydroxybenzaldehyde + Crotyl Bromide + K₂CO₃ | 122.12 + 134.99 + 138.21 = 395.32 | 176.21 | 44.6% |

| Mitsunobu Reaction | 4-hydroxybenzaldehyde + But-2-en-1-ol + PPh₃ + DEAD | 122.12 + 72.11 + 262.29 + 174.17 = 630.69 | 176.21 | 27.9% |

The Environmental Factor (E-Factor) provides a broader measure of the environmental impact, defined as the total mass of waste generated per unit mass of product. A lower E-factor signifies a greener process. The Williamson synthesis generates salt byproducts, leading to an E-factor greater than 1. The Mitsunobu reaction, with its heavy stoichiometric reagents that become waste, has a very high E-factor, reinforcing its poor standing from a green chemistry perspective despite its synthetic utility. rsc.org Designing future syntheses will require balancing the need for stereoselectivity with the imperative for high atom economy and a low E-factor.

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallographic Studies of 4-(But-2-en-1-yloxy)benzaldehyde and its Structural Analogs

Determination of Molecular Geometry and Precise Bond Parameters

X-ray diffraction studies on single crystals of 4-(prop-2-yn-1-yloxy)benzaldehyde (B1271209) reveal a largely planar molecular structure. nih.gov This planarity suggests an effective conjugation between the carbonyl group, the benzene (B151609) ring, and the lone pair of the ether oxygen atom. nih.gov The root-mean-square (r.m.s.) deviation for all non-hydrogen atoms from the mean plane is a mere 0.0192 Å, underscoring the molecule's flat conformation. nih.gov

The crystal structure was determined at a low temperature of 93 K, which minimizes thermal vibrations and allows for precise measurement of bond lengths and angles. The crystallographic data for 4-(prop-2-yn-1-yloxy)benzaldehyde is summarized in the table below.

| Crystal Data | |

| Chemical Formula | C₁₀H₈O₂ |

| Formula Weight | 160.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.906 (3) |

| b (Å) | 7.385 (2) |

| c (Å) | 14.036 (5) |

| β (°) | 102.025 (5) |

| Volume (ų) | 801.5 (5) |

| Z | 4 |

| Temperature (K) | 93 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) (Mg m⁻³) | 1.327 |

| R-factor | 0.037 |

| Data Source(s): | nih.gov |

Analysis of Supramolecular Assembly in the Solid State

The solid-state packing of 4-(prop-2-yn-1-yloxy)benzaldehyde is dictated by a combination of non-covalent interactions, which organize the molecules into a well-defined three-dimensional architecture.

In the crystal lattice of 4-(prop-2-yn-1-yloxy)benzaldehyde, weak intermolecular C—H···O hydrogen bonds are observed. Specifically, the acetylenic C-H group acts as a hydrogen bond donor to the carbonyl oxygen atom of a neighboring molecule. nih.gov This interaction, with a C10···O1 distance of 3.1575 (14) Å, links the molecules into a ladder-like structure. nih.gov

The supramolecular structure is further stabilized by significant π-π stacking interactions. Molecules of 4-(prop-2-yn-1-yloxy)benzaldehyde form inversion dimers, where the benzene rings of adjacent molecules are arranged in a parallel-displaced fashion. nih.gov The centroid-centroid distance between the stacked rings is 3.5585 (15) Å, and a shorter intermolecular contact is observed between atoms C4 and C6 of neighboring rings at a distance of 3.3026 (16) Å. nih.gov These π-π stacking interactions, in conjunction with the hydrogen bonding, create a robust, ladder-like array in the crystal. nih.gov

Advanced Spectroscopic Methodologies for Structural and Conformational Analysis

While a full conformational analysis using advanced spectroscopic methods for this compound is not extensively documented, standard spectroscopic techniques provide valuable structural information. The infrared (IR) spectrum of the related compound 4-(2-propenyloxy)benzaldehyde (4-allyloxybenzaldehyde) shows characteristic absorption bands that can be correlated to its molecular structure. nist.gov

| Spectroscopic Data for 4-(2-propenyloxy)benzaldehyde | |

| Technique | Observed Peaks (cm⁻¹) |

| Infrared (IR) Spectroscopy (Gas Phase) | ~1700 (C=O stretch), ~1600 (C=C aromatic stretch), ~1250 and ~1020 (C-O ether stretch) |

| Data Source(s): | nist.gov |

The 1H NMR and 13C NMR spectra of these types of molecules are also instrumental in confirming the connectivity and chemical environment of the atoms. For instance, in related propargyloxy benzaldehyde (B42025) derivatives, the acetylenic proton typically appears as a singlet around 2.5 ppm in the 1H NMR spectrum, and the propargylic CH2 protons are observed around 4.8 ppm. researchgate.net

For a more in-depth conformational analysis, computational methods such as Density Functional Theory (DFT) could be employed to calculate the potential energy surface as a function of dihedral angles, thereby identifying the most stable conformations in the gaseous or solvated state. Such theoretical calculations, when combined with experimental spectroscopic data, provide a powerful approach to understanding the conformational preferences of flexible molecules like this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies

High-resolution NMR spectroscopy is an indispensable tool for the definitive structural elucidation of this compound, providing detailed information on its proton and carbon environments. While specific experimental data for this compound is not widely published, analysis of closely related structures such as 4-n-butoxybenzaldehyde and 4-benzyloxybenzaldehyde allows for a robust prediction of its spectral features. chemicalbook.comchemicalbook.com

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton (CHO) at a downfield chemical shift, typically around 9.8-9.9 ppm, due to the strong deshielding effect of the carbonyl group and the aromatic ring. The aromatic protons would appear as two sets of doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the aldehyde group (H-3, H-5) are anticipated around 7.8 ppm, while the protons ortho to the alkoxy group (H-2, H-6) would be found further upfield, around 7.0 ppm, due to the electron-donating effect of the ether oxygen. chemicalbook.com

The but-2-en-1-yloxy side chain introduces complexity and the possibility of E/Z stereoisomerism. The methylene (B1212753) protons adjacent to the ether oxygen (O-CH₂) would likely appear as a doublet around 4.6 ppm. The olefinic protons (CH=CH) would resonate in the 5.7-5.9 ppm region, with their coupling constants (J-values) being critical for assigning the stereochemistry of the double bond. A larger coupling constant (typically >12 Hz) would indicate a trans (E) configuration, while a smaller coupling constant (typically <10 Hz) would suggest a cis (Z) configuration. The terminal methyl group (CH₃) protons would appear as a doublet around 1.7 ppm.

Dynamic NMR studies, such as variable temperature experiments, could provide insight into the conformational flexibility of the butenyloxy side chain and the rotational barrier around the aryl-oxygen bond, although such specific studies have not been reported.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data inferred from analogous compounds. chemicalbook.comchemicalbook.com

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aldehyde (-CHO) | 9.8-9.9 | Singlet (s) |

| Aromatic (H-2, H-6) | ~7.8 | Doublet (d) |

| Aromatic (H-3, H-5) | ~7.0 | Doublet (d) |

| Olefinic (-CH=CH-) | 5.7-5.9 | Multiplet (m) |

| Methylene (-O-CH₂-) | ~4.6 | Doublet (d) |

| Methyl (-CH₃) | ~1.7 | Doublet (d) |

The ¹³C NMR spectrum would further confirm the structure. The carbonyl carbon is the most deshielded, expected above 190 ppm. orientjchem.org The aromatic carbons would appear between 115 and 165 ppm, with the carbon bearing the ether linkage (C-4) being significantly downfield. The carbons of the butenyloxy chain would be found in the aliphatic and olefinic regions of the spectrum.

Infrared (IR) Spectroscopy for Elucidation of Functional Group Vibrational Modes

Infrared (IR) spectroscopy serves to identify the key functional groups within this compound by detecting their characteristic vibrational frequencies. Analysis of related compounds like 4-phenacyloxy benzaldehyde and p-(allyloxy)benzaldehyde provides a strong basis for assigning the expected absorption bands. orientjchem.orgnist.gov

The most prominent feature in the IR spectrum would be the strong, sharp absorption band for the carbonyl (C=O) stretching vibration of the aldehyde, anticipated in the region of 1685-1705 cm⁻¹. The position is slightly lower than that of aliphatic aldehydes due to conjugation with the aromatic ring. orientjchem.org The aldehyde C-H bond exhibits two characteristic, but weaker, stretching bands near 2850 cm⁻¹ and 2750 cm⁻¹.

The aromatic ring gives rise to several absorptions. The C-H stretching vibrations appear above 3000 cm⁻¹, typically around 3030-3100 cm⁻¹. The C=C stretching vibrations within the ring produce characteristic peaks around 1600 cm⁻¹ and 1580 cm⁻¹. The ether linkage is identified by a strong C-O-C asymmetric stretching vibration, expected around 1250 cm⁻¹, and a symmetric stretch near 1030 cm⁻¹. The butenyl group would show a C=C stretching vibration around 1670 cm⁻¹, which may be weak, and out-of-plane bending vibrations for the C-H bonds on the double bond.

Table 2: Predicted IR Absorption Frequencies for this compound Data inferred from analogous compounds. orientjchem.orgnist.govnist.gov

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aldehyde | ~2850, ~2750 | Weak-Medium |

| C=O Stretch | Aldehyde | 1685 - 1705 | Strong |

| C-O-C Stretch | Ether | ~1250 (asymmetric) | Strong |

| C=C Stretch | Aromatic | ~1600, ~1580 | Medium |

| C=C Stretch | Alkene | ~1670 | Weak-Medium |

| C-H Stretch | Aromatic | 3030 - 3100 | Medium |

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition and elucidating the fragmentation pathways of this compound under ionization. The molecular formula of the compound is C₁₁H₁₂O₂, corresponding to a monoisotopic mass of 176.08373 Da. HRMS would provide a highly accurate mass measurement of the molecular ion ([M]⁺˙), confirming this composition.

Upon electron ionization, the molecular ion peak at m/z 176 would be observed. The primary fragmentation pathways are expected to involve the butenyloxy side chain.

Alpha-cleavage of the ether bond: Cleavage of the C-O bond can occur in two ways. Loss of the butenyl radical (·C₄H₇) would yield an ion at m/z 121, corresponding to the [M - C₄H₇]⁺ fragment, [HO=C₆H₄CHO]⁺. Alternatively, loss of the formylphenyl radical would result in the butenyl oxonium ion.

Benzylic cleavage: A more dominant fragmentation is the cleavage of the O-CH₂ bond to lose the entire butenyloxy radical (·OC₄H₇), resulting in a prominent peak at m/z 121, corresponding to the [M - C₄H₇O]⁺ fragment. However, the most likely major fragmentation is the formation of the hydroxytropylium ion, also at m/z 121 , which is a common and stable fragment in alkoxybenzene derivatives. This fragment is often the base peak in the spectrum of such compounds. chemicalbook.com

Formation of the butenyl cation: Cleavage can also lead to the formation of the [C₄H₇]⁺ cation at m/z 55 .

Further Fragmentation: The ion at m/z 121 can subsequently lose a molecule of carbon monoxide (CO) to produce a fragment at m/z 93 , or lose the formyl group (·CHO) to yield an ion at m/z 92 .

Table 3: Predicted Key Mass Fragments for this compound Data inferred from analogous compounds. chemicalbook.comnist.gov

| m/z | Proposed Fragment Ion | Formation Pathway |

| 176 | [C₁₁H₁₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 121 | [HOC₆H₄CHO]⁺˙ | Cleavage of the C₄H₇-O bond |

| 93 | [C₆H₅O]⁺ | Loss of CO from m/z 121 |

| 55 | [C₄H₇]⁺ | Butenyl cation |

Examination of Electronic Delocalization and Conjugation Effects within the Molecular Framework

The molecular structure of this compound facilitates significant electronic delocalization, which profoundly influences its chemical and physical properties. A conjugated system is formed by the overlap of p-orbitals across adjacent sigma bonds, allowing π-electrons to be delocalized over multiple atoms, which generally increases molecular stability. wikipedia.org

In this molecule, an extended conjugated system is established, encompassing the butenyl double bond, the ether oxygen atom, the benzene ring, and the carbonyl group of the aldehyde. X-ray crystallography studies on the closely related compound 4-(prop-2-yn-1-yloxy)benzaldehyde have shown that the non-hydrogen atoms in the molecule are essentially coplanar. nih.govresearchgate.net This planarity is a strong indicator of effective conjugation, as it maximizes the overlap of p-orbitals. nih.govresearchgate.net

The delocalization can be described by resonance structures:

The lone pair of electrons on the ether oxygen atom can be delocalized into the π-system of the benzene ring.

This electron density can then be further delocalized across the ring and onto the electron-withdrawing aldehyde group.

The π-electrons from the C=C double bond in the butenyl group can also participate in this extended system.

This "push-pull" electronic effect, where the alkoxy group acts as an electron-donating group (the "push") and the aldehyde acts as an electron-withdrawing group (the "pull"), enhances the electronic communication across the molecule. This extended conjugation is expected to affect the molecule's UV-Vis absorption spectrum, shifting the absorption maxima to longer wavelengths (a bathochromic shift) compared to non-conjugated analogs. Furthermore, this delocalization influences the reactivity of the molecule, for instance, by modulating the electrophilicity of the aldehyde carbon and the nucleophilicity of the aromatic ring.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These theoretical methods provide insights into the three-dimensional arrangement of atoms and the distribution of electrons, which are key determinants of a compound's physical and chemical behavior.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 4-(But-2-en-1-yloxy)benzaldehyde, DFT calculations would be employed to explore its conformational landscape. The flexibility of the butenyloxy side chain allows for multiple rotational isomers (conformers). DFT studies would systematically map these conformations by rotating the dihedral angles along the C-O and C-C bonds of the ether linkage.

For each conformation, the electronic energy would be calculated to identify the most stable, low-energy structures. The relative energies of different conformers would provide insights into their population distribution at thermal equilibrium. This analysis is crucial for understanding which shapes the molecule is most likely to adopt.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital most likely to accept electrons, indicating its electrophilic character.

An FMO analysis for this compound would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical reactivity descriptor; a smaller gap generally implies higher reactivity. Other descriptors such as electronegativity, chemical hardness, and softness would also be derived from the HOMO and LUMO energies to provide a more complete picture of the molecule's chemical behavior.

Mechanistic Probes through Computational Modeling of Chemical Reactions

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By simulating the reaction at a molecular level, researchers can gain a detailed understanding of how reactants are transformed into products.

Transition State Analysis of Key Synthetic and Transformation Steps

Any chemical reaction proceeds through a high-energy species known as the transition state. Identifying the geometry and energy of the transition state is paramount for understanding the reaction's kinetics. For the synthesis of this compound (e.g., via Williamson ether synthesis from 4-hydroxybenzaldehyde (B117250) and a 4-halobut-2-ene) or its subsequent transformations (e.g., oxidation of the aldehyde), computational methods would be used to locate the transition state structures. The energy barrier, or activation energy, determined from this analysis would provide a quantitative measure of the reaction rate.

Reaction Pathway Elucidation and Energy Profile Mapping

Beyond identifying the transition state, computational modeling can map the entire reaction pathway. This involves calculating the energy of the system as the reactants evolve into products, passing through any intermediates and transition states. The resulting reaction energy profile provides a visual representation of the energetic landscape of the reaction, detailing whether the reaction is exothermic or endothermic and identifying the rate-determining step.

Prediction of Spectroscopic Parameters via Theoretical Methods for Comparative Analysis

Theoretical methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation. For this compound, computational calculations could predict:

Infrared (IR) spectra: By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. The frequencies and intensities of the peaks corresponding to specific functional groups (e.g., C=O stretch of the aldehyde, C=C stretch of the alkene) can be predicted.

Nuclear Magnetic Resonance (NMR) spectra: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms in the molecule, providing a theoretical NMR spectrum that is invaluable for structural elucidation.

UV-Vis spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the wavelengths of maximum absorption (λ_max) in the UV-Visible spectrum.

These predicted spectra serve as a powerful complement to experimental characterization, aiding in the confirmation of the molecule's structure.

Simulation of Intermolecular Interactions and Crystal Packing Architectures

Detailed computational and theoretical investigations into the intermolecular interactions and crystal packing of this compound are not extensively available in the current body of scientific literature. However, analysis of structurally similar compounds, such as other substituted benzaldehyde (B42025) derivatives, can provide insights into the potential interactions that govern the solid-state architecture of this molecule.

Computational studies on related benzaldehydes have revealed the significant role of various non-covalent interactions in the formation of their supramolecular structures. These interactions include C—H···O hydrogen bonds, π–π stacking interactions, and C–H···π interactions. The presence of the benzaldehyde moiety, with its carbonyl group and aromatic ring, provides sites for these diverse interactions.

For instance, in many benzaldehyde derivatives, the carbonyl oxygen atom is a frequent participant in C—H···O hydrogen bonds, acting as a hydrogen bond acceptor. The aromatic C-H groups and the alkyl C-H groups of the butenyloxy chain in this compound could potentially act as hydrogen bond donors.

Furthermore, the benzene (B151609) ring is expected to facilitate π–π stacking interactions, where parallel aromatic rings are offset from one another. The specific geometry and energy of these interactions are influenced by the nature and position of the substituents on the ring. The butenyloxy group, while not directly attached to the ring in a way that would drastically alter its electronic character, could influence the steric environment and thus the packing arrangement.

Hirshfeld surface analysis is a powerful computational tool often employed to visualize and quantify intermolecular interactions in crystals. This method allows for the mapping of close contacts between neighboring molecules, providing a detailed picture of the crystal packing. For this compound, such an analysis would likely highlight the prevalence of H···O, H···H, and C···H contacts, corresponding to hydrogen bonds and van der Waals forces.

To provide specific and accurate data for this compound, dedicated crystallographic studies and computational simulations would be necessary. Such research would provide precise details on bond lengths, bond angles, torsion angles, and the specific distances and energies of the intermolecular interactions, which are currently not documented.

Chemical Reactivity and Transformation Pathways

Reactions Involving the Aldehyde Functional Group

The aldehyde group is a key site for a variety of chemical reactions, including nucleophilic additions, condensations, and redox transformations.

Nucleophilic Addition Reactions to the Carbonyl Center

The electrophilic carbon atom of the carbonyl group in 4-(But-2-en-1-yloxy)benzaldehyde is susceptible to attack by nucleophiles. This fundamental reaction can lead to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. The specific products of these reactions depend on the nature of the nucleophile employed.

Condensation Reactions, including Hydrazone and Schiff Base Formation

Condensation reactions are a cornerstone of organic chemistry, and the aldehyde functionality of this compound readily participates in such transformations. magritek.com These reactions involve the combination of two molecules with the elimination of a small molecule, typically water. numberanalytics.com

Hydrazone Formation: The reaction of an aldehyde with hydrazine (B178648) (H₂NNH₂) or its derivatives produces a hydrazone. numberanalytics.comwikipedia.org This reaction proceeds through a nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration. numberanalytics.com The resulting hydrazones are stable compounds with a C=N-N linkage and are intermediates in reactions like the Wolff-Kishner reduction. wikipedia.orglibretexts.org

Schiff Base Formation: Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde. nih.govmdpi.com This reaction, typically catalyzed by acid, involves the formation of a hemiaminal intermediate which then dehydrates to form the stable C=N double bond of the Schiff base. nih.govnih.gov Schiff bases derived from various benzaldehydes have been synthesized and are of interest for their potential biological activities. nih.govnih.govsbmu.ac.ir The yield of Schiff base formation can often be improved by removing the water byproduct from the reaction mixture. mdpi.com

A general scheme for these condensation reactions is presented below:

| Reactant | Product Type | General Structure |

|---|---|---|

| Hydrazine | Hydrazone | R-CH=N-NH₂ |

| Primary Amine | Schiff Base (Imine) | R-CH=N-R' |

Selective Oxidation and Reduction Pathways of the Aldehyde Moiety

The aldehyde group of this compound can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the but-2-en-1-yloxy side chain, provided appropriate reagents are chosen.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 4-(but-2-en-1-yloxy)benzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Selective reduction of the aldehyde to a primary alcohol, [4-(but-2-en-1-yloxy)phenyl]methanol, can be achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). researchgate.net The Wolff-Kishner reduction, which involves the formation of a hydrazone intermediate followed by treatment with a strong base, provides a method to completely reduce the carbonyl group to a methylene (B1212753) group (CH₂). libretexts.org

Transformations of the But-2-en-1-yloxy Side Chain

The but-2-en-1-yloxy side chain, with its allylic ether and olefinic functionalities, offers another avenue for chemical modification.

Allylic Rearrangements, including Thermal and Catalytic Claisen Rearrangements and Analogues

Allylic rearrangements are a class of organic reactions where a double bond shifts to an adjacent position. wikipedia.org A prominent example is the Claisen rearrangement, a wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether that forms a γ,δ-unsaturated carbonyl compound or an ortho-allyl phenol (B47542), respectively. wikipedia.orgorganic-chemistry.org

The aromatic Claisen rearrangement is a thermally induced, intramolecular process that proceeds through a cyclic transition state. organic-chemistry.org For an allyl aryl ether like this compound, heating can induce the rearrangement to form 2-allyl-4-(but-2-en-1-yloxy)benzaldehyde. The reaction is driven by the formation of a stable carbonyl C-O bond. wikipedia.org If the ortho positions are blocked, the allyl group can migrate to the para position via a subsequent Cope rearrangement. organic-chemistry.org The regioselectivity of acid-catalyzed Claisen rearrangements can differ from the thermal reaction. rsc.org

Other types of allylic rearrangements can also occur, sometimes catalyzed by metal complexes. wikipedia.org These shifts can be favored when they lead to the formation of a more substituted and thus more stable double bond. masterorganicchemistry.com

Olefinic Transformations (e.g., Hydration, Halogenation, Epoxidation, Cycloadditions)

The double bond within the but-2-en-1-yloxy side chain is susceptible to a variety of addition reactions. nih.govnih.gov

Hydration: The addition of water across the double bond, known as hydration, can be achieved under acidic conditions to yield an alcohol. The regioselectivity of this reaction is governed by Markovnikov's rule.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond leads to the formation of a dihaloalkane. Allylic halogenation, where a halogen atom replaces a hydrogen atom on the carbon adjacent to the double bond, can also occur, particularly with reagents like N-bromosuccinimide (NBS) in the presence of light or a radical initiator. youtube.comyoutube.commasterorganicchemistry.com

Epoxidation: The double bond can be converted to an epoxide, a three-membered cyclic ether, using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA).

Cycloadditions: The olefin can participate in cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct. wikipedia.orgnumberanalytics.com A well-known example is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. libretexts.orgyoutube.com The but-2-enyl group could potentially act as the dienophile in such reactions. Photochemical [2+2] cycloadditions are also possible, leading to the formation of cyclobutane (B1203170) rings. wikipedia.orgresearchgate.netslideshare.net

| Transformation | Reagent(s) | Functional Group Formed |

| Hydration | H₂O, H⁺ | Alcohol |

| Halogenation | X₂ (e.g., Br₂) | Dihaloalkane |

| Allylic Halogenation | NBS, light/heat | Allylic Halide |

| Epoxidation | m-CPBA | Epoxide |

| Cycloaddition | Diene | Cycloadduct |

Reactions Involving the Aromatic Ring System

The aromatic ring of this compound is susceptible to various transformations, primarily electrophilic substitution and metal-catalyzed cross-coupling reactions, the latter typically requiring prior functionalization of the ring.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The regiochemical outcome of electrophilic aromatic substitution (SEAr) on the benzene (B151609) ring of this compound is dictated by the directing effects of the two existing substituents: the but-2-en-1-yloxy group (-OCH₂CH=CHCH₃) and the formyl group (-CHO).

Butenyloxy Group : This is an alkoxy group, which is classified as an activating group and an ortho, para-director. doubtnut.com The oxygen atom donates electron density to the ring via resonance, increasing the nucleophilicity of the ortho and para positions. organicchemistrytutor.com This activating effect stabilizes the cationic intermediate (the Wheland intermediate or σ-complex) formed during the substitution at these positions. libretexts.orgnih.gov

Formyl (Aldehyde) Group : This is a deactivating group and a meta-director. youtube.com The carbonyl group is strongly electron-withdrawing through both induction and resonance, reducing the electron density of the ring and making it less reactive towards electrophiles. This effect is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position by default. organicchemistrytutor.com

In this compound, these two groups are in a para relationship. The powerful ortho, para-directing effect of the activating alkoxy group and the meta-directing effect of the deactivating formyl group work in concert. The positions ortho to the butenyloxy group (C3 and C5) are also meta to the formyl group. Therefore, electrophilic substitution is strongly directed to these positions.

The two available positions for substitution are chemically equivalent (C3 and C5). Thus, a single monosubstituted product is expected. The strong activation by the alkoxy group generally outweighs the deactivation by the formyl group, making the ring still susceptible to electrophilic attack, albeit less so than anisole (B1667542) itself.

| Substituent Group | Type | Directing Effect | Influence on Reactivity |

| -O-CH₂CH=CHCH₃ (Butenyloxy) | Activating chemistrytalk.org | ortho, para doubtnut.com | Increases ring nucleophilicity |

| -CHO (Formyl) | Deactivating chemistrytalk.org | meta youtube.com | Decreases ring nucleophilicity |

| Combined Effect | - | Substitution at C3 and C5 | Ring is activated relative to nitrobenzene, but deactivated relative to benzene |

Metal-Catalyzed Cross-Coupling Reactions at the Aryl Moiety

The direct use of this compound in metal-catalyzed cross-coupling reactions at the aryl C-H bonds is challenging. However, if the aromatic ring is first functionalized with a suitable leaving group, such as a halogen (Br, I) or a triflate, it can readily participate in a wide array of powerful bond-forming reactions.

Assuming a halogenated derivative, for instance, 3-bromo-4-(but-2-en-1-yloxy)benzaldehyde, is used as the substrate, several important cross-coupling reactions can be envisioned. These reactions are cornerstones of modern organic synthesis for constructing C-C, C-N, and C-O bonds. rsc.org

Potential Cross-Coupling Reactions of a Halogenated Derivative:

Suzuki-Miyaura Coupling : This reaction would involve the palladium-catalyzed coupling of the aryl halide derivative with an organoboron compound (e.g., a boronic acid or ester). This is a versatile method for forming new carbon-carbon bonds, creating biaryl structures or introducing alkyl or vinyl groups. The presence of the aldehyde functionality is generally well-tolerated under many Suzuki conditions.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl halide with an amine. It is a premier method for synthesizing arylamines. The aldehyde group would need to be compatible with the basic reaction conditions, which can sometimes be a limitation.

Sonogashira Coupling : This involves the coupling of the aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. It is a highly effective method for synthesizing arylalkynes.

Negishi Coupling : This reaction uses an organozinc reagent to couple with the aryl halide under palladium or nickel catalysis. It is known for its high functional group tolerance.

Decarbonylative Coupling : Recent advances have shown that aldehydes themselves can act as electrophilic partners in nickel-catalyzed cross-coupling reactions with organoboron compounds, leading to a decarbonylative arylation. nih.gov This novel strategy could potentially be applied to this compound to replace the formyl group with an aryl or alkyl group.

The synthesis of substituted benzaldehydes can also be achieved through a one-pot reduction/cross-coupling procedure where a Weinreb amide precursor is reduced to a stable hemiaminal intermediate, which then undergoes cross-coupling. acs.orgacs.org This highlights the synthetic interest in accessing functionalized benzaldehydes.

| Coupling Reaction | Catalyst System (Typical) | Coupling Partner | Bond Formed | Potential Product Type |

| Suzuki-Miyaura | Pd(PPh₃)₄, Base | R-B(OH)₂ | C-C | Biaryls, Alkyl/Vinyl Arenes |

| Buchwald-Hartwig | Pd(dba)₂, Ligand, Base | R₂NH | C-N | Arylamines |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Base | R-C≡CH | C-C (sp) | Arylalkynes |

| Negishi | Pd(PPh₃)₄ or Ni catalyst | R-ZnX | C-C | Biaryls, Alkyl/Vinyl Arenes |

| Decarbonylative Arylation nih.gov | Ni(cod)₂, Ligand | Ar-B(OR)₂ | C-C | Biaryls |

Exploration of Derivatives and Their Synthetic Utility

Design and Synthesis of Novel 4-(But-2-en-1-yloxy)benzaldehyde Derivatives

The chemical diversity of derivatives originating from this compound can be systematically expanded by targeting its distinct functional groups. Strategic modifications at the aldehyde, the butenyloxy chain, and the aromatic ring allow for the generation of a wide array of novel compounds with tailored properties.

The aldehyde functional group is a cornerstone of organic synthesis, offering a gateway to numerous other functionalities. Its reactivity allows for a variety of transformations, leading to a diverse library of derivatives. Common synthetic modifications include oxidation, reduction, and condensation reactions. For instance, the aldehyde can be readily oxidized to a carboxylic acid, reduced to a primary alcohol, or converted into various C=N double-bond-containing compounds like imines and hydrazones through condensation with primary amines and hydrazines, respectively. Furthermore, olefination reactions, such as the Wittig reaction, can transform the aldehyde into an alkene, extending the carbon skeleton.

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Oxidation | KMnO₄ or Ag₂O | Carboxylic Acid |

| Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol |

| Reductive Amination | R-NH₂, NaBH₃CN | Secondary Amine |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Imine Formation | R-NH₂ | Imine (Schiff Base) |

| Hydrazone Formation | H₂N-NHR | Hydrazone |

The but-2-en-1-yloxy side chain provides another site for chemical modification, primarily at the carbon-carbon double bond. This alkene functionality can undergo a variety of addition reactions. For example, catalytic hydrogenation can saturate the chain, yielding the corresponding 4-(butoxy)benzaldehyde derivative. The double bond can also be subjected to epoxidation, dihydroxylation, or halogenation to introduce new oxygen or halogen functionalities, significantly increasing the structural and functional diversity of the resulting molecules.

| Reaction Type | Reagent(s) | Product Feature |

|---|---|---|

| Hydrogenation | H₂, Pd/C | Saturated Butoxy Chain |

| Epoxidation | m-CPBA | Epoxide Ring |

| Dihydroxylation | OsO₄, NMO | Diol |

| Halogenation | Br₂ or Cl₂ | Dihaloalkane |

The benzene (B151609) ring of this compound is amenable to electrophilic aromatic substitution, allowing for the introduction of various substituents. The directing effects of the existing groups are crucial in determining the position of new substituents. The butoxy group is an activating, ortho-, para-director, while the aldehyde group is a deactivating, meta-director. Since the para-position relative to the alkoxy group is occupied by the aldehyde, substitutions are strongly directed to the ortho-positions (C3 and C5). Common derivatizations include nitration, halogenation, and Friedel-Crafts reactions, which can be used to introduce nitro, halogen, alkyl, or acyl groups onto the aromatic core.

| Reaction Type | Reagent(s) | Introduced Group | Position |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) | ortho to -O-R |

| Halogenation | Br₂, FeBr₃ | Bromo (-Br) | ortho to -O-R |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Alkyl (-R) | ortho to -O-R |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl (-COR) | ortho to -O-R |

This compound as a Versatile Synthetic Building Block

Beyond the synthesis of simple derivatives, this compound serves as a valuable precursor and structural scaffold for assembling molecules of greater complexity, leveraging its multiple reactive sites for advanced synthetic strategies.

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. Benzaldehyde (B42025) derivatives are frequently employed as the aldehyde component in many named MCRs. mdpi.com Consequently, this compound is an ideal candidate for such reactions. It can participate in reactions like the Biginelli, Ugi, or Hantzsch reactions to rapidly construct complex heterocyclic structures. The butenyloxy group is carried through the reaction, providing a handle for further functionalization in the final product, thereby enhancing molecular complexity in a highly atom-economical fashion.

The term "scaffold" refers to a core molecular structure upon which a larger molecule is built. This compound is an excellent scaffold because its functional groups can be addressed with orthogonal chemistries. nih.gov For example, the aldehyde can be used for an initial condensation or chain-extension reaction, followed by modification of the alkene in the side chain, and finally, substitution on the aromatic ring. This stepwise and controlled elaboration allows for the systematic construction of intricate organic molecules. Analogous benzaldehyde derivatives are known to be part of macrocyclic compound synthesis, highlighting the potential of this scaffold in creating complex topographical structures. researchgate.net The combination of a rigid aromatic ring and a flexible, functionalizable side chain makes it a valuable starting point for diverse and complex molecular designs.

Synthesis of Polymeric Structures Incorporating this compound Derived Monomers

The incorporation of functional moieties into polymeric structures is a cornerstone of modern materials science, enabling the design of macromolecules with tailored properties. This compound, with its reactive aldehyde and polymerizable butenyloxy group, represents a versatile building block for the synthesis of functional polymers. While direct polymerization studies of this specific monomer are not extensively documented, a comprehensive understanding of its potential can be derived from research on analogous systems, particularly those involving vinyl- and aldehyde-functionalized monomers. This section explores the design of monomers derived from this compound for controlled polymerization and the resulting polymer architectures and their functional properties.

Design of Monomers with Controlled Polymerization Characteristics

The successful synthesis of well-defined polymers from this compound hinges on the strategic design of monomers that are amenable to controlled polymerization techniques. The presence of both a polymerizable alkene and a reactive aldehyde group within the same molecule presents both opportunities and challenges. The butenyloxy group, a type of vinyl ether, can be polymerized through various mechanisms, including radical and cationic polymerization. However, the aldehyde functionality can be sensitive to the conditions employed in these polymerization methods.

To achieve controlled polymerization, techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are often employed. These methods allow for precise control over molecular weight, polydispersity, and polymer architecture. For a monomer like this compound, this would involve the introduction of a suitable initiating or chain transfer group to facilitate controlled polymerization.

One potential strategy involves the modification of the benzaldehyde group to a more stable derivative, such as an acetal, prior to polymerization. This protects the aldehyde from potential side reactions during polymerization. The protected monomer can then be polymerized in a controlled manner, and the acetal groups can be subsequently hydrolyzed to regenerate the aldehyde functionality in the final polymer.

Another approach is to utilize polymerization techniques that are tolerant to the aldehyde group. For instance, certain RAFT agents and catalytic systems for ATRP have shown compatibility with a wide range of functional groups, including aldehydes. The choice of solvent, temperature, and initiator is crucial in minimizing unwanted reactions and ensuring the integrity of the aldehyde moiety.

The following table outlines key considerations in the design of monomers based on this compound for controlled polymerization:

| Design Consideration | Strategy | Rationale |

| Choice of Polymerization Technique | ATRP, RAFT | Enables control over polymer architecture and molecular weight distribution. |

| Protection of Aldehyde Group | Acetal formation | Prevents side reactions of the aldehyde during polymerization. |

| Initiator/Chain Transfer Agent | Functionalized initiator or RAFT agent | Allows for the growth of polymer chains from a specific point, leading to well-defined structures. |

| Reaction Conditions | Optimization of solvent, temperature, and catalyst | Minimizes side reactions and ensures the preservation of functional groups. |

Polymer Architectures and Their Functional Properties

The ability to control the polymerization of this compound-derived monomers opens the door to a variety of polymer architectures, each with unique functional properties.

Linear Polymers: The most straightforward architecture is a linear homopolymer or copolymer. In these structures, the pendant benzaldehyde groups provide reactive sites along the polymer backbone. These aldehyde functionalities can be utilized for post-polymerization modification, such as the attachment of biomolecules, dyes, or crosslinking agents through Schiff base formation or other aldehyde-specific chemistries. This allows for the creation of functional materials for applications in biosensing, drug delivery, and coatings.

Block Copolymers: By employing controlled polymerization techniques, it is possible to synthesize block copolymers where one block consists of the this compound-derived monomer and the other block comprises a different monomer. This allows for the combination of different properties within a single macromolecule. For example, a block copolymer with a hydrophilic block and a functional aldehyde-containing block could self-assemble into micelles or other nanostructures in aqueous environments, with the aldehyde groups displayed on the surface for further functionalization.

Graft and Branched Polymers: More complex architectures, such as graft and branched polymers, can also be envisioned. These structures can be created by using appropriately functionalized initiators or by copolymerizing with monomers that have branching capabilities. The high density of functional groups in these architectures can lead to materials with enhanced reactivity and unique physical properties.

The functional properties of polymers incorporating this compound are largely dictated by the accessible aldehyde groups. These groups can impart several key characteristics to the material:

Reactivity: The aldehyde is a versatile chemical handle for a wide range of chemical transformations, enabling the covalent immobilization of various molecules.

Crosslinking: The aldehyde groups can participate in crosslinking reactions, leading to the formation of hydrogels or thermoset materials with tunable mechanical properties.

Adhesion: The polarity and reactivity of the aldehyde group can enhance the adhesive properties of the polymer to various substrates.

Bioconjugation: The ability to react with amines under mild conditions makes these polymers suitable for the immobilization of proteins, peptides, and other biomolecules.

The following table summarizes potential polymer architectures and their associated functional properties:

| Polymer Architecture | Key Features | Potential Functional Properties |

| Linear Homopolymer | Pendant aldehyde groups along the backbone. | Reactive surface coatings, functional films. |

| Block Copolymer | Segregated domains with distinct properties. | Self-assembly into functional nanostructures, stimuli-responsive materials. |

| Graft Copolymer | High density of functional side chains. | Enhanced surface reactivity, improved biocompatibility. |

| Crosslinked Network | Three-dimensional polymer structure. | Hydrogels for drug delivery, shape-memory materials. |

Applications in Advanced Materials and Supramolecular Chemistry

Utilization in Supramolecular Architectures and Self-Assemblies

There is no available literature on the use of 4-(But-2-en-1-yloxy)benzaldehyde in the construction of supramolecular architectures or self-assembled systems.

Crystal Engineering and Design of Ordered Solid-State Materials

No crystallographic data for this compound has been published. Consequently, information regarding its solid-state packing, intermolecular interactions (such as hydrogen bonding or π-π stacking), and its potential as a building block in crystal engineering is currently non-existent.

Potential in Chemical Sensing and Advanced Probe Development

There is no documented research into the application of this compound for the development of chemical sensors or advanced probes.

Development of Fluorescent or Chromogenic Probes for Specific Analytes

No studies have been found that design or utilize this compound as a fluorescent or chromogenic probe for the detection of any specific analytes. The potential for this molecule to exhibit changes in its optical properties upon binding to other chemical species has not been investigated.

Role in the Design of Functional Materials with Tunable Optical or Electronic Properties

The potential of this compound as a component in the design of functional materials remains unexplored. There is no information on how its specific butenyloxy side chain might influence the optical or electronic properties of polymers, liquid crystals, or other advanced materials.

Future Research Directions and Emerging Trends

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability

The transition from traditional batch processing to continuous flow chemistry represents a pivotal future direction for the synthesis of 4-(But-2-en-1-yloxy)benzaldehyde. Flow chemistry offers numerous advantages, including superior heat and mass transfer, precise control over reaction parameters like temperature and residence time, and enhanced safety, particularly when dealing with hazardous reagents or exothermic reactions. researchgate.netthieme-connect.dealmacgroup.com These features lead to higher yields, purer products, and greater consistency compared to conventional batch methods. researchgate.net For the synthesis of aryloxybenzaldehydes, which often involves the Williamson ether synthesis, flow reactors can significantly accelerate reaction rates by allowing for superheating of solvents above their atmospheric boiling points in a controlled and safe manner. thieme-connect.dewikipedia.orgmasterorganicchemistry.com

Automated synthesis platforms integrated with flow reactors are set to revolutionize the production and optimization process. researchgate.net These systems enable high-throughput experimentation, allowing for the rapid screening of various reaction conditions to identify optimal parameters with minimal manual intervention. researchgate.net The scalability of flow chemistry is a key advantage; processes developed in the lab can be scaled up for industrial production by extending the operation time or by "numbering up" (running multiple reactors in parallel). almacgroup.com This "microwave-to-flow" paradigm, where initial optimizations are performed in small-scale microwave reactors and then transferred to a continuous flow system, is a powerful strategy for developing scalable protocols. technologynetworks.com This approach is particularly well-suited for the multi-step synthesis of complex derivatives, where intermediates can be generated and used in subsequent steps without the need for isolation and purification, aligning with the principles of process intensification. almacgroup.comtechnologynetworks.com

| Advantage | Description | Relevance to this compound |

|---|---|---|

| Enhanced Heat & Mass Transfer | High surface-area-to-volume ratio in microreactors allows for rapid heating/cooling and efficient mixing. thieme-connect.de | Better control over exothermic Williamson ether synthesis, reducing side products. |

| Precise Process Control | Accurate control over residence time, temperature, and stoichiometry. researchgate.net | Improved yield and selectivity by minimizing competing reactions like C-alkylation. rsc.org |

| Improved Safety | Small reactor volumes and containment of hazardous reagents reduce the risk of accidents. thieme-connect.de | Safer handling of reactive intermediates and reagents. |

| Scalability | Scale-up is achieved by running the process for longer durations ("scaling out") or using multiple reactors in parallel ("numbering up"). almacgroup.com | Facilitates seamless transition from laboratory-scale research to industrial production. |

| Automation & High-Throughput Screening | Integration with automated platforms allows for rapid optimization of reaction conditions. researchgate.net | Accelerates the discovery of optimal synthesis protocols and the development of new derivatives. |

Biocatalysis and Enzyme-Mediated Transformations of this compound and its Derivatives

Biocatalysis is an emerging frontier that leverages the high selectivity and efficiency of enzymes for chemical transformations. This approach offers a green and sustainable alternative to traditional chemical methods, as enzymes operate under mild conditions and can catalyze highly specific reactions. researchgate.net For this compound, enzymes could be employed for various transformations. For instance, ene-reductases could be used for the stereoselective reduction of the carbon-carbon double bond in the butenyloxy side chain, providing access to chiral derivatives that are difficult to synthesize using conventional methods. researchgate.net

Furthermore, multi-enzyme cascades are being developed for the synthesis of complex molecules in a one-pot fashion, which circumvents the need to isolate intermediates. nih.gov A chemoenzymatic platform could be designed where an enzyme like styrene oxide isomerase generates an aryl aldehyde intermediate, which is then acted upon by other C-C bond-forming enzymes to create more complex structures. nih.gov This strategy could be adapted to use this compound as a substrate for enzymes such as transaldolases or decarboxylative aldolases to synthesize novel, stereopure non-standard amino acids or other high-value chiral building blocks. nih.gov The use of whole-cell biocatalysts, where the necessary enzymes are co-expressed in microorganisms like E. coli, simplifies the process by eliminating the need for costly enzyme purification. nih.gov

Advanced In-Situ Characterization Techniques for Reaction Monitoring and Mechanism Elucidation

A deeper understanding and optimization of the synthesis of this compound require advanced analytical techniques for real-time reaction monitoring. The integration of Process Analytical Technology (PAT) into synthesis platforms, especially in continuous flow systems, is crucial for gaining detailed mechanistic insights and ensuring process control. nih.gov A suite of complementary in-situ spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV/Vis spectroscopy, coupled with online High-Performance Liquid Chromatography (UHPLC), can provide a comprehensive, real-time picture of the reaction mixture. nih.gov

For the Williamson ether synthesis often used to produce aryloxybenzaldehydes, in-situ 13C NMR spectroscopy has been effectively used to monitor the kinetics and selectivity of the reaction, distinguishing between the desired O-alkylated product and potential C-alkylated byproducts. rsc.org This level of detailed monitoring is essential for fine-tuning reaction conditions to maximize the yield of this compound. These advanced analytical tools, when combined with data analysis models like deep learning and partial least squares regression, allow for the real-time quantification of products, intermediates, and impurities, enabling dynamic and precise control over the manufacturing process. nih.gov

| Technique | Information Provided | Application in Aryloxybenzaldehyde Synthesis |

|---|---|---|

| NMR Spectroscopy | Provides detailed structural information and quantification of species in solution. | Mechanistic studies, kinetic analysis, and distinguishing between isomers (e.g., O- vs. C-alkylation). rsc.org |

| FT-IR Spectroscopy | Monitors the disappearance of reactants and appearance of products by tracking functional groups. | Real-time tracking of the consumption of the hydroxyl group and formation of the ether linkage. liberty.edu |

| UV/Vis Spectroscopy | Quantifies components with chromophores; useful for concentration monitoring. | Monitoring the concentration of aromatic species throughout the reaction. nih.gov |